molecular formula C8H6ClNO3 B1448086 Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride CAS No. 1177362-48-9

Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B1448086
CAS No.: 1177362-48-9
M. Wt: 199.59 g/mol
InChI Key: COYXEKGHLJCIHX-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-2-carboxylic acid is a chemical compound that is available in powder form . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio . The compound has a CAS number of 112372-14-2 .


Molecular Structure Analysis

The molecular formula of Furo[3,2-b]pyridine-2-carboxylic acid is C8H5NO3 . The InChI Key is VHRCHODSRLMXFM-UHFFFAOYSA-N . The SMILES string representation is OC(=O)C1=CC2=NC=CC=C2O1 .


Physical And Chemical Properties Analysis

Furo[3,2-b]pyridine-2-carboxylic acid is a cream-colored powder . The compound has a molecular weight of 163.13 g/mol . The melting point is greater than 300°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis : Furo[3,2-b]pyridine derivatives can be synthesized using a one-pot method starting from commercially available 2-bromopyridine-3-carboxylic acid. This method involves generating lithium 2-lithiopyridine-3-carboxylate, which then reacts with carbonyl compounds to yield furopyridinones (Kobayashi, Kozuki, & Konishi, 2009).

  • Synthesis of Derivatives : Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids and their derivatives have been synthesized using a method that starts with 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid (Bencková & Krutošíková, 1997).

  • New Synthesis Methods : A convenient synthesis method for furo[3,2-b]pyridine and its derivatives has been developed, starting from ethyl 3-hydroxypiconate (Shiotani & Morita, 1986).

Applications in Kinase Inhibition and Anticancer Activity

  • Inhibitors of Protein Kinases : Furo[3,2-b]pyridine derivatives have been identified as highly selective inhibitors of protein kinases CLK and HIPK. This discovery opens up potential applications in targeted cancer therapy (Němec et al., 2021).

  • Potential Cytotoxic Agents : The synthesis of 2-substituted furo[3,2-b]pyridines under specific catalysis and their evaluation as potential cytotoxic agents against cancer cell lines have been explored, highlighting their relevance in cancer research (Sri Laxmi et al., 2020).

Other Applications

  • Metal-Catalyzed Cycloisomerization : Furo[3,2-b]pyridines can be prepared using metal-catalyzed cycloisomerization reactions, demonstrating their versatility in chemical synthesis (Jury et al., 2009).

Safety and Hazards

Furo[3,2-b]pyridine-2-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate safety measures.

Properties

IUPAC Name

furo[3,2-b]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3.ClH/c10-8(11)7-4-5-6(12-7)2-1-3-9-5;/h1-4H,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYXEKGHLJCIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)C(=O)O)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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